molecular formula C12H14N2O3 B14903576 6-(Cyclopentylcarbamoyl)picolinic acid

6-(Cyclopentylcarbamoyl)picolinic acid

Cat. No.: B14903576
M. Wt: 234.25 g/mol
InChI Key: AZBJMPKADFEXFQ-UHFFFAOYSA-N
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Description

6-(Cyclopentylcarbamoyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopentylcarbamoyl group attached to the 6th position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentylcarbamoyl)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylcarbamoyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

6-(Cyclopentylcarbamoyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Cyclopentylcarbamoyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to zinc finger proteins (ZFPs), altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is crucial in its antiviral and anticancer activities, where it interferes with viral replication and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclopentylcarbamoyl)picolinic acid is unique due to the presence of the cyclopentylcarbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

6-(cyclopentylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c15-11(13-8-4-1-2-5-8)9-6-3-7-10(14-9)12(16)17/h3,6-8H,1-2,4-5H2,(H,13,15)(H,16,17)

InChI Key

AZBJMPKADFEXFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O

Origin of Product

United States

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